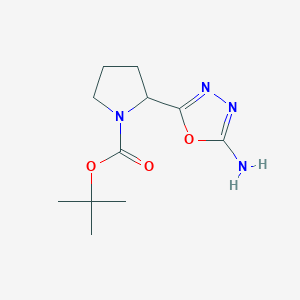
Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
“5-tert-butyl-1,3,4-oxadiazol-2-amine” is a compound with the molecular formula C6H11N3O . It is a derivative of 1,3,4-oxadiazol .
Molecular Structure Analysis
The molecular structure of “5-tert-butyl-1,3,4-oxadiazol-2-amine” consists of a 1,3,4-oxadiazol ring substituted with a tert-butyl group and an amino group .Physical And Chemical Properties Analysis
“5-tert-butyl-1,3,4-oxadiazol-2-amine” has a molecular weight of 141.17 Da .Wissenschaftliche Forschungsanwendungen
Metabolic Studies
One study investigated the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor that includes the tert-butyl and oxadiazole moiety. The research highlighted the identification of metabolites formed through hydroxylation and carbonyl reduction, with specific emphasis on a C-demethylated metabolite generated by nonenzymatic decarboxylation facilitated by the oxadiazole ring's resonance stabilization (Yoo et al., 2008).
Synthesis and Characterization
Studies have detailed the synthesis and characterization of novel bioactive compounds containing 1,2,4-oxadiazole rings, including analogs with potential antitumor activity. For instance, compounds were synthesized starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, demonstrating significant potency in vitro against a panel of cell lines (Maftei et al., 2013). Another study expanded on this by incorporating pyrazole and pyrazolo[3,4-d]pyrimidine moieties to improve lipophilicity and cell wall transport, leading to compounds with notable in vitro anticancer activity (Maftei et al., 2016).
Optical and Electronic Applications
Research into the optical properties of novel 1,3,4-oxadiazole derivatives has led to the development of compounds with potential applications in light-emitting devices and fluorescence resonance energy transfer (FRET) systems. For example, a study synthesized derivatives from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid, exploring their fluorescence characteristics for potential use in electronic and photonic devices (Ge et al., 2014).
Biological Activity Prediction
The synthesis of novel bicyclic systems containing the 1,2,4-oxadiazole ring was explored, with the prediction of biological activity for the synthesized compounds. This work demonstrates the utility of such compounds in potential pharmacological applications, highlighting the diverse functional possibilities of the oxadiazole moiety (Kharchenko et al., 2008).
Antimicrobial and Antioxidant Applications
Further studies have synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide, evaluating their antimicrobial activities. This research underlines the potential of oxadiazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009). Another study synthesized 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, assessing their antioxidant activity and demonstrating significant free-radical scavenging ability (Shakir et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)15-6-4-5-7(15)8-13-14-9(12)17-8/h7H,4-6H2,1-3H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSTBYZNUQYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695217 | |
| Record name | tert-Butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate | |
CAS RN |
887587-93-1 | |
| Record name | tert-Butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid](/img/structure/B1443199.png)
![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1443201.png)

![{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride](/img/structure/B1443203.png)
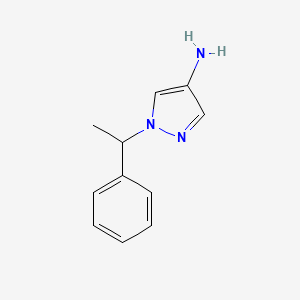
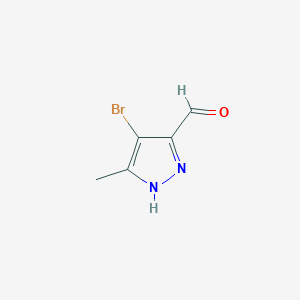

![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1443212.png)

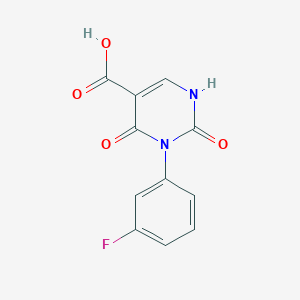
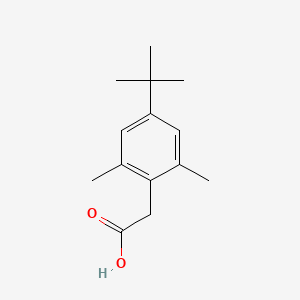
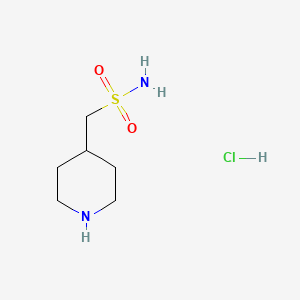

![2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B1443221.png)